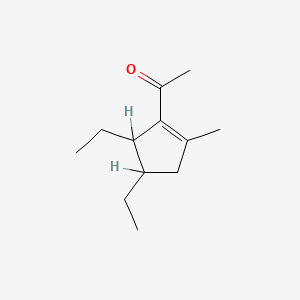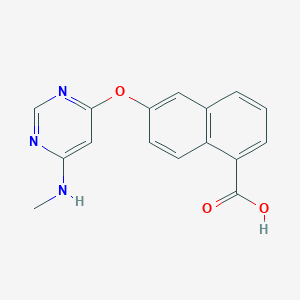![molecular formula C9H19NO2 B13933057 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol is an organic compound with the molecular formula C9H19NO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol typically involves the reaction of tetrahydropyran derivatives with dimethylamine. One common method involves the use of cerium ammonium nitrate as a catalyst for the reaction of tertiary 1,4- and 1,5-diols to form tetrahydropyran derivatives . Another method includes the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of room temperature ionic liquids (RTILs) and lanthanide triflates as catalysts has been reported to yield high amounts of tetrahydropyran derivatives .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate, platinum catalysts, and lanthanide triflates. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include tetrahydropyran derivatives, alcohols, amines, and various substituted compounds depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming stable intermediates that can further react to yield desired products. Its ability to form cyclic structures makes it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
4-Aminomethyltetrahydropyran: A derivative with an amino group instead of a dimethylamino group.
2H-Pyran-2-one: A related compound with a different ring structure and functional groups.
Uniqueness
Its dimethylamino group enhances its nucleophilicity, making it a versatile intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
[4-[(dimethylamino)methyl]oxan-4-yl]methanol |
InChI |
InChI=1S/C9H19NO2/c1-10(2)7-9(8-11)3-5-12-6-4-9/h11H,3-8H2,1-2H3 |
Clave InChI |
XEUFOQRUXWUGMP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1(CCOCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)






![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)






